molecular formula C12H23ClN2O3 B6608387 tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride CAS No. 2839143-77-8

tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride

Cat. No.: B6608387
CAS No.: 2839143-77-8
M. Wt: 278.77 g/mol
InChI Key: DWVQNOQENDHUDO-UHFFFAOYSA-N
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Description

Tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is a ring system composed of two rings sharing one common atom, and includes functional groups such as amines, esters, and ethers.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step organic synthesis process

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, which may involve the conversion of the aminomethyl group to an amine oxide.

  • Reduction: Reduction reactions can be used to convert certain functional groups within the compound.

  • Substitution: Substitution reactions may involve the replacement of one functional group with another, such as replacing the hydroxyl group with a different substituent.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation: Amine oxides, hydroxylamines.

  • Reduction: Amines, alcohols.

  • Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It may serve as a probe or inhibitor in biological studies, helping to understand enzyme mechanisms or cellular processes. Medicine: Industry: Use in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets and pathways involved would be determined by the context of its use.

Comparison with Similar Compounds

  • Tert-butyl (aminomethyl)carbamate: Similar structure but lacks the spirocyclic core.

  • 5-Oxa-2-azaspiro[3.4]octane derivatives: Variants with different substituents on the spirocyclic core.

  • Other aminomethyl-containing compounds: Compounds with similar functional groups but different core structures.

Uniqueness: The unique aspect of tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride lies in its spirocyclic structure, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3.ClH/c1-11(2,3)17-10(15)14-7-12(8-14)4-9(5-13)6-16-12;/h9H,4-8,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVQNOQENDHUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.77 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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